Molecular Weight and Predicted Physicochemical Profile vs. N1-Cyclopropyl Analog
The target compound demonstrates a quantifiable increase in molecular weight and a corresponding impact on predicted lipophilicity compared to its closest N1-cyclopropyl analog. This differentiation is critical for the pharmacokinetic tuning of CNS-penetrant drug candidates .
| Evidence Dimension | Molecular Weight & Predicted LogP |
|---|---|
| Target Compound Data | MW: 202.26 g/mol; Predicted LogP: 1.3 |
| Comparator Or Baseline | (1-cyclopropyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine (CAS 1934648-72-2): MW: 188.23 g/mol; Predicted LogP: 0.9 (estimated based on one fewer CH2 unit) |
| Quantified Difference | ΔMW: +14.03 g/mol; Estimated ΔLogP: +0.4 |
| Conditions | MW is empirical; LogP is in silico prediction per chemical structure analysis . |
Why This Matters
The higher MW and LogP of the target compound directly influence blood-brain barrier permeability, a key go/no-go parameter in CNS drug discovery programs targeting mGluR2, where precise lipophilicity control is essential for avoiding off-target effects.
